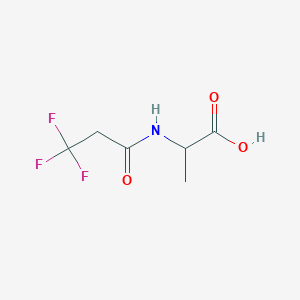

2-(3,3,3-Trifluoropropanamido)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoropropanamido)propanoic acid typically involves the reaction of 3,3,3-trifluoropropanoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include maintaining the temperature at room temperature and using an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,3,3-Trifluoropropanamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anesthetic Properties

Research has shown that derivatives of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide exhibit significant anesthetic and anticonvulsant activities. These compounds can reduce the minimum alveolar concentration (MAC) of isoflurane without affecting cardiovascular parameters such as heart rate and blood pressure. This suggests potential for developing safer anesthetics with fewer side effects .

2. Anticonvulsant Activity

The same class of compounds demonstrated potent anticonvulsant effects in various animal models. For instance, studies indicated that certain analogues significantly reduced seizure activity in maximal electroshock models, highlighting their therapeutic potential for epilepsy treatment .

3. Neuroprotective Effects

Research indicates that analogues of propanoic acid can offer neuroprotective benefits, particularly in models of neurodegenerative diseases. These compounds may modulate inflammatory pathways and oxidative stress responses, making them candidates for treating conditions like Alzheimer's disease .

Materials Science Applications

1. Polymer Chemistry

The incorporation of trifluoropropanoic acid into polymer matrices can enhance thermal stability and chemical resistance. Its fluorinated structure provides unique properties that are advantageous in creating high-performance materials suitable for harsh environments .

2. Photocatalysis

Recent studies have explored the use of trifluoropropanoic acid derivatives in photocatalytic processes for converting waste plastics into valuable chemicals. The compound acts as an intermediate in the production of propionic acid and other hydrocarbons through advanced catalytic methods .

Environmental Science Applications

1. Biodegradation Studies

The environmental impact of trifluoropropanoic acid and its derivatives is being investigated regarding their biodegradability and potential toxicity to aquatic life. Understanding these aspects is crucial for assessing their safety in environmental applications .

2. Agricultural Chemicals

Trifluoropropanoic acid derivatives are being explored as potential agricultural chemicals to enhance crop protection against pests and diseases. Their unique chemical properties could lead to the development of more effective agrochemicals with reduced environmental footprints .

Data Tables

Case Studies

-

Anesthetic Development

A study evaluating the anesthetic properties of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide found that it effectively reduced MAC values while maintaining stable hemodynamics during anesthesia induction. This research supports the compound's potential as a safer alternative to traditional anesthetics. -

Photocatalytic Efficiency

Research on photocatalytic systems incorporating trifluoropropanoic acid demonstrated a significant increase in ethylene production from polyethylene waste under mild conditions, showcasing the compound's utility in sustainable waste management practices.

Mecanismo De Acción

The mechanism of action of 2-(3,3,3-Trifluoropropanamido)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid: Similar in structure but with additional fluorine atoms.

2,2,3,3-Tetrafluoropropionic acid: Another fluorinated propanoic acid with different fluorine atom positions

Uniqueness

2-(3,3,3-Trifluoropropanamido)propanoic acid is unique due to its specific arrangement of trifluoromethyl groups and the presence of an amide bond. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Actividad Biológica

2-(3,3,3-Trifluoropropanamido)propanoic acid is a compound of interest in biochemical research due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₈F₃NO₃

- Molecular Weight : 199.13 g/mol

- Structure : The compound features a propanoic acid backbone with a trifluoropropanamido group, contributing to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may modulate pathways associated with inflammation and cell signaling.

- Inhibition of Neutrophil Chemotaxis : Similar compounds have shown efficacy in reducing the recruitment of polymorphonuclear neutrophils (PMNs) at sites of inflammation. This mechanism is crucial in managing inflammatory responses and conditions such as rheumatoid arthritis and glomerulonephritis .

- Impact on Cytokine Production : Research indicates that related compounds do not interfere with the production of prostaglandin E₂ (PGE₂) in murine macrophages stimulated with lipopolysaccharides (LPS), suggesting a selective modulation of inflammatory pathways without broad immunosuppression .

Antioxidant Properties

Antioxidant activity is another area where propanoic acid derivatives have shown promise. Compounds structurally similar to this compound have been tested for their ability to scavenge free radicals.

- DPPH Radical Scavenging Assay : Some derivatives demonstrated potent antioxidant capabilities comparable to established antioxidants like ascorbic acid, suggesting that this compound could also possess similar properties .

Case Studies and Research Findings

- Neutrophil Infiltration in Cerebral Ischemia : A study evaluating the effects of related compounds on PMN infiltration during transient cerebral ischemia found significant reductions in infarct size and neurological deficits . This suggests that this compound may have protective effects in neuroinflammatory conditions.

- Chronic Inflammatory Diseases : The potential therapeutic applications extend to chronic diseases characterized by excessive neutrophil activation. Compounds similar to this compound have been implicated in reducing symptoms associated with conditions like Bullous Pemphigoid and idiopathic fibrosis .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-(4-Hydroxyphenyl)amino)propanoic Acid | Antioxidant and anticancer | High cytotoxicity against A549 cells |

| 2-Aryl-propionic Acids | Neutrophil chemotaxis inhibition | Effective in chronic inflammatory diseases |

| 2-(Trifluoromethyl)-1,3-oxazol-2-yl derivatives | Cytokine modulation | Reduced inflammation in animal models |

Propiedades

IUPAC Name |

2-(3,3,3-trifluoropropanoylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3/c1-3(5(12)13)10-4(11)2-6(7,8)9/h3H,2H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMJDJSJEGCIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.